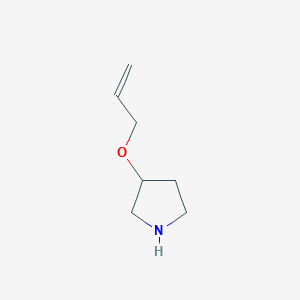
4-アミノ-1-メチル-1H-ピラゾール-5-カルボン酸メチル塩酸塩
説明
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
4-アミノ-1-メチル-1H-ピラゾール-5-カルボン酸メチル塩酸塩を含むアミノピラゾールは、医薬品化学で広く研究されています . これらは、p38MAPKやさまざまなキナーゼ、COXなど、受容体または酵素に有用なリガンドを提供する有利な骨格です . また、細菌やウイルスの感染に対する重要な領域も標的としています .
抗癌剤/抗炎症剤
アミノピラゾールは、抗癌剤および抗炎症剤として顕著な結果を示しています . たとえば、(S)-5-アミノ-3-(4-((5-フルオロ-2-メトキシベンザミド)メチル)フェニル)-1-(1,1,1-トリフルオロプロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、B細胞駆動悪性腫瘍の主要な治療標的である非受容体型チロシンキナーゼであるブルトンチロシンキナーゼ(BTK)の可逆的阻害剤です .
有機合成
4-アミノ-1-メチル-1H-ピラゾール-5-カルボン酸メチル塩酸塩は、有機合成で使用される重要な原料および中間体です .
医薬品
この化合物は、さまざまな医薬品の製造における中間体として使用されます .
農薬
染料
作用機序
Mode of Action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. Generally, they may influence the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of “Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles are known to be involved in a wide range of biological activities .
Result of Action
Pyrazoles, in general, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
生化学分析
Biochemical Properties
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, are known to exhibit tautomerism, which can affect their reactivity and interactions with biomolecules . This compound may act as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .
Cellular Effects
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been shown to interact with cellular components, potentially leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tautomeric nature of pyrazole derivatives, including this compound, can influence their binding interactions and overall reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound and its degradation products can impact its efficacy and safety in biochemical applications .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medicinal applications .
Metabolic Pathways
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The tautomeric nature of pyrazole derivatives can affect their participation in metabolic pathways and their overall metabolic stability .
Transport and Distribution
The transport and distribution of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions .
特性
IUPAC Name |
methyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11-2)4(7)3-8-9;/h3H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVOQWQBODJQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


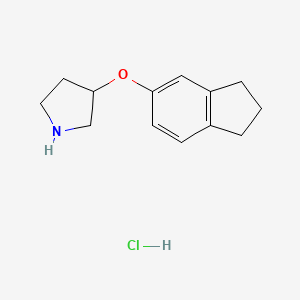
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)

![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
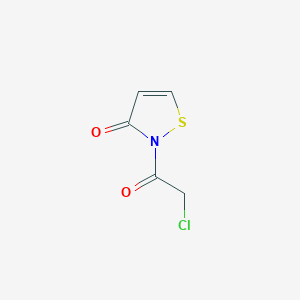
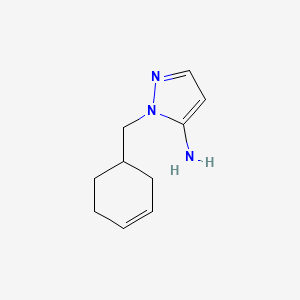
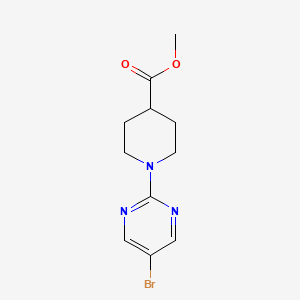
![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)
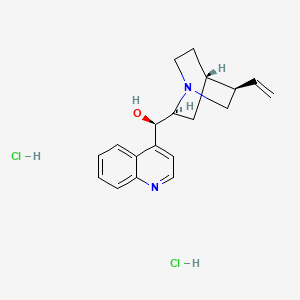
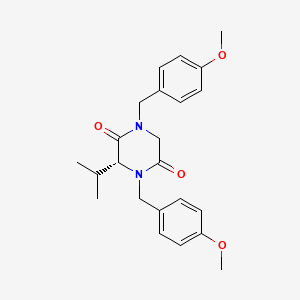
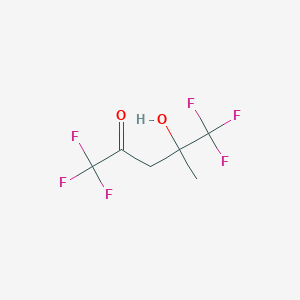
![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)
